molecular formula C23H15ClN4O4 B11929918 3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid

3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid

Cat. No.: B11929918
M. Wt: 446.8 g/mol
InChI Key: AEJITBHMBLVYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SHP504 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for SHP504 are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

SHP504 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SHP504 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of SHP2 phosphatase and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of SHP2 in cell signaling and regulation.

    Medicine: Explored for its potential therapeutic applications in diseases where SHP2 activity is dysregulated, such as certain cancers and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting SHP2.

Mechanism of Action

SHP504 exerts its effects by inhibiting the activity of SHP2 phosphatase. SHP2 is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting SHP2, SHP504 can modulate these processes, leading to changes in cellular behavior. The molecular targets and pathways involved in the mechanism of action of SHP504 include the SHP2 protein and its downstream signaling pathways .

Comparison with Similar Compounds

SHP504 is unique in its specific inhibition of SHP2 phosphatase. Similar compounds include other SHP2 inhibitors, such as:

SHP504 stands out due to its specific binding affinity and inhibitory potency against SHP2, making it a valuable tool in scientific research .

Properties

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.8 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic acid

InChI

InChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32)

InChI Key

AEJITBHMBLVYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl

Origin of Product

United States

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